molecular formula C13H15N3OS B12281791 Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-

Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-

Cat. No.: B12281791
M. Wt: 261.34 g/mol
InChI Key: WRNYPABUYWBPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo- is a bicyclic heterocyclic compound featuring a fused pyridine and pyrimidine core. The structure includes a thioxo (S=) group at position 2 and a phenyl substituent at position 3, contributing to its unique physicochemical and bioactive properties .

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

3-phenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H15N3OS/c17-12-10-7-4-8-14-11(10)15-13(18)16(12)9-5-2-1-3-6-9/h1-3,5-6,10-11,14H,4,7-8H2,(H,15,18)

InChI Key

WRNYPABUYWBPSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(NC1)NC(=S)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Michael Addition : The nucleophilic amine group of 6-aminothiouracil attacks the β-carbon of the chalcone’s enone system.
  • Cyclization : Intramolecular dehydration forms the pyridine ring, followed by tautomerization to stabilize the thioxo group.

Experimental Protocol

  • Reagents : Chalcone (1 equiv), 6-aminothiouracil (1 equiv), glacial acetic acid (solvent).
  • Conditions : Reflux at 120°C for 6 hours.
  • Work-up : Pouring into ice-HCl mixture, filtration, recrystallization from ethanol.
  • Yield : 76%.

Example :
Synthesis of 5,7-di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one:
A mixture of chalcone (10 mmol) and 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one (10 mmol) in glacial acetic acid (30 mL) was refluxed for 6 hours. The product was isolated as yellow crystals (mp 236–238°C) and confirmed via $$ ^1H $$-NMR (δ 12.51, 13.23 ppm for NH groups) and IR (1643 cm$$ ^{-1} $$ for C=O).

Microwave-Assisted Synthesis with Iodine Catalysis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method enhances yields while maintaining selectivity.

Optimization Parameters

  • Catalyst : Iodine (10 mol%).
  • Solvent : DMF (polar aprotic).
  • Time : 30 minutes vs. 15 hours under conventional heating.

Example :
Synthesis of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a :
A mixture of chalcone, 6-aminothiouracil, and iodine in DMF was irradiated at 150°C for 30 minutes. The product exhibited MIC values of 0.49–3.9 μg mL$$ ^{-1} $$ against bacterial strains, confirming bioactivity retention post-rapid synthesis.

Sodium Ethoxide-Catalyzed Alkylation

Post-cyclization alkylation introduces additional substituents. Sodium ethoxide facilitates deprotonation, enhancing nucleophilicity at the N3 position.

Procedure :

  • Substrates : Pre-formed pyrido[2,3-d]pyrimidinone, alkyl halides (e.g., phenacyl bromide).
  • Conditions : Reflux in ethanol with NaOEt (catalytic).
  • Yield : 61–70% for benzylated derivatives.

Example :
Synthesis of 3-phenylpyrido[2,3-d]triazolo[4,3-a]pyrimidin-5(1H)-one:
Compound 7b (0.01 mol) was treated with phenacyl bromide (0.01 mol) and NaOEt in ethanol under reflux for 8 hours. The product was purified via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methods

Method Conditions Time Yield (%) Advantages
Cyclocondensation Glacial acetic acid, reflux 6 h 76 Simple setup, high purity
Microwave DMF, I$$_2$$, 150°C 30 min 85 Rapid, energy-efficient
Alkylation Ethanol, NaOEt, reflux 8 h 61–70 Functional group diversification

Structural Characterization Techniques

  • $$ ^1H $$-NMR : Distinct singlet signals for NH groups (δ 12.5–13.2 ppm) and aromatic protons (δ 6.5–8.3 ppm).
  • IR Spectroscopy : C=O (1635–1643 cm$$ ^{-1} $$), C=S (1250–1300 cm$$ ^{-1} $$).
  • Mass Spectrometry : Molecular ion peaks consistent with calculated masses (e.g., m/z 520 for 8d ).

Challenges and Optimization Strategies

  • By-products : Dethiation may occur under strong reducing conditions (e.g., Raney Nickel), necessitating careful catalyst selection.
  • Solvent Choice : Polar aprotic solvents (DMF) improve solubility of intermediates, while acetic acid drives dehydration.
  • Purification : Recrystallization from ethanol or benzene-acetone mixtures enhances crystallinity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most prominent applications of pyrido[2,3-d]pyrimidin derivatives is their antimicrobial properties. Research has demonstrated that these compounds exhibit substantial antibacterial and antifungal activity. For instance:

  • A study reported that derivatives synthesized from 2-thioxo-pyrido[2,3-d]pyrimidinone showed effective inhibitory effects against various Gram-positive and Gram-negative bacteria, comparable to established antibiotics like chloramphenicol and trimethoprim/sulfamethoxazole .
  • Another investigation identified a small library of pyrido[2,3-d]pyrimidine derivatives with broad-spectrum antibacterial activity (Minimum Inhibitory Concentration (MIC) ranging from 0.49 to 3.9 μg/mL) and moderate antifungal activity (MIC up to 31.25 μg/mL) .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various heterocyclic compounds with potential therapeutic applications:

  • The synthesis of pyridopyrimido[2,1-b][1,3,5]thiadiazinones and pyridopyrimido[2,1-b][1,3]thiazinones was achieved using pyrido[2,3-d]pyrimidinone as a precursor. These compounds were evaluated for their antimicrobial properties and demonstrated significant biological activity .
  • The reaction pathways involving pyrido[2,3-d]pyrimidinone have been optimized using microwave irradiation techniques, leading to improved yields and reduced reaction times compared to traditional methods .

Pharmacological Insights

Pyrido[2,3-d]pyrimidin derivatives have shown promise in various pharmacological contexts:

  • The compound's derivatives have been investigated for their potential as selective inhibitors of specific enzymes involved in cancer progression, such as phosphoinositide 3-kinases (PI3K), which are crucial for cellular signaling pathways related to cell survival and proliferation .
  • The pharmacokinetic properties of certain derivatives indicate favorable drug-like characteristics, making them suitable candidates for further development in therapeutic applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidin derivatives is critical for optimizing their biological activity:

  • Studies have shown that modifications to the phenyl group or the thioxo moiety can significantly influence the antimicrobial efficacy of these compounds. For example, varying substituents on the phenyl ring has been linked to changes in MIC values against specific microbial strains .

Case Studies

Study Findings Applications
Synthesized pyridopyrimidinethione derivatives showed significant antibacterial activity against E. coli and S. aureus.Potential development as new antibiotics.
Identified a derivative with MIC values indicating strong antibacterial and moderate antifungal activity.Broad-spectrum antimicrobial agent development.
Pharmacokinetic analysis suggested good drug-like properties for synthesized compounds.Drug development targeting specific diseases like cancer.

Mechanism of Action

The mechanism of action of 2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biotin carboxylase, an enzyme crucial for fatty acid synthesis in bacteria . This inhibition disrupts bacterial metabolism, leading to antibacterial effects. Additionally, its structural similarity to purines allows it to interfere with DNA and RNA synthesis, contributing to its anticancer activity .

Comparison with Similar Compounds

Thioxo vs. Oxo Derivatives

Replacing the thioxo (S=) group with an oxo (O=) group significantly alters bioactivity. For instance:

  • 2-Thioxo derivatives (e.g., the target compound) show superior antibacterial activity due to enhanced electrophilicity and sulfur-mediated hydrogen bonding .
  • Oxo analogs (e.g., pyrido[2,3-d]pyrimidin-4(3H)-one derivatives) exhibit antiplatelet aggregation activity, particularly against ADP-induced aggregation, but weaker antimicrobial effects .

Fused-Ring Systems

Compound Class Core Structure Key Features Bioactivity Reference
Pyrido[2,3-d]pyrimidinones Bicyclic pyrido-pyrimidine Thioxo/phenyl substituents Antimicrobial, anticancer
Thieno[2,3-d]pyrimidinones Thiophene-fused pyrimidine Sulfur atom in thiophene ring Antifungal, kinase inhibition
Pyrrolo[2,3-d]pyrido[1,2-a]pyrimidinones Pyrrole-fused tricyclic system Increased planarity and π-stacking potential Not yet reported; synthetic intermediates for electrocyclic studies
Pyridothienopyrimidines Pyridine-thieno-pyrimidine hybrid Extended conjugation and lipophilicity Anticancer (kinase inhibition)

Substituent Effects

Phenyl vs. Heteroaryl Groups

  • 3-Phenyl substitution (target compound) enhances antimicrobial activity by promoting hydrophobic interactions with target proteins .
  • Heteroaryl substituents (e.g., thiophene in 5,7-di(thiophen-2-yl)- derivatives) improve solubility and modulate selectivity toward fungal pathogens .

Alkyl and Functional Groups

  • N-Alkylation (e.g., 1-butyl derivatives) increases metabolic stability but may reduce antibacterial potency due to steric hindrance .
  • Electron-withdrawing groups (e.g., bromophenyl in 1-(3-bromophenyl)- derivatives) enhance electrophilicity, improving kinase inhibitory activity .

Key Research Findings

Synthetic Versatility: The target compound serves as a precursor for synthesizing fused heterocycles like pyridothienopyrimidines and triazolopyrimidines, enabling diversification for drug discovery .

Structure-Activity Relationships (SAR) :

  • The thioxo group is critical for antimicrobial activity, while phenyl substitution optimizes target binding .
  • Reduction to tetrahydro derivatives (e.g., 1,2,3,4-tetrahydro analogs) enhances antiplatelet activity by improving solubility and bioavailability .

Selectivity Challenges: Compounds with thiophene or thieno-fused cores (e.g., thieno[2,3-d]pyrimidinones) exhibit off-target kinase inhibition, limiting therapeutic utility .

Biological Activity

Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H11N3OSC_{14}H_{11}N_3OS with a molecular weight of approximately 269.32 g/mol. Its structure includes a pyrido-pyrimidine core, which is significant in various biological applications.

Structural Information

PropertyValue
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
InChIInChI=1S/C14H11N3OS/c18-13...
InChIKeyFEDNXGYKZBQYBN-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have demonstrated that pyrido[2,3-d]pyrimidin-4(1H)-one derivatives exhibit significant antibacterial properties. For instance, compound 10a was identified with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL , indicating broad-spectrum antibacterial activity against various pathogens .

Antifungal Activity

In addition to antibacterial effects, these compounds also show antifungal activity. The same study reported that the antifungal activity of compound 10a had an MIC of 31.25 μg/mL , illustrating its potential as an antifungal agent .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrido[2,3-d]pyrimidin-4(1H)-one has been explored in various models. One study indicated that certain derivatives exhibited up to 60% inhibition in paw edema models, suggesting moderate anti-inflammatory effects compared to standard treatments like indomethacin .

Anticancer Activity

Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives have also been evaluated for their anticancer properties. Compounds were tested against several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, compounds such as 7a and 7d displayed potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics .

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesReference
Antibacterial0.49 - 3.9 μg/mL
Antifungal31.25 μg/mL
Anti-inflammatoryUp to 60% inhibition
AnticancerVaries (not specified)

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on the synthesis of various pyrido[2,3-d]pyrimidin-4(1H)-one derivatives found that structural modifications significantly influenced their biological activity. The most active compounds were further evaluated for their pharmacokinetic properties and drug-likeness .
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds could inhibit specific enzymes involved in cancer progression and inflammation pathways .
  • Clinical Relevance : Some derivatives have shown promise in preclinical trials as potential candidates for further development in treating infections and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing pyrido[2,3-d]pyrimidin-4(1H)-one derivatives?

  • Methodological Answer : High yields (e.g., 96%) are achieved using aminothiouracil derivatives with trifluoroacetic acid as a catalyst, enabling intramolecular cyclization . Alternative routes involve reacting 2-aminonicotinic acid with formamide under microwave irradiation (49% yield) or urea at elevated temperatures (60% yield) . Key factors include solvent selection (e.g., formamide for cyclization) and reaction time.

Q. How can substituents like phenyl or allyl groups be introduced into the pyrido[2,3-d]pyrimidine core?

  • Methodological Answer : Alkylation in alcoholic-alkaline media at room temperature effectively introduces alkenyl or aryl groups. For example, 4-bromo-but-2-ene reacts with the thioxo intermediate to form alkenyl thioethers . Substituent positioning (e.g., 3-phenyl groups) is critical for structural diversity and bioactivity .

Q. What analytical techniques are recommended for characterizing pyrido[2,3-d]pyrimidin-4(1H)-one derivatives?

  • Methodological Answer : Use NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm ). IR spectroscopy identifies thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches . High-resolution mass spectrometry (HR-MS) validates molecular formulas .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that 7-aryl substituents (e.g., 4-chlorophenyl) enhance anti-inflammatory activity by targeting mPGES-1 inhibition . Conversely, 3-allyl groups reduce potency, suggesting steric hindrance effects . Computational docking and in vitro assays (e.g., COX-2/mPGES-1 inhibition ratios) are recommended for SAR validation .

Q. What strategies resolve contradictions in reported synthetic yields for pyrido[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 45% vs. 93% for similar routes) arise from reagent purity, solvent choice, or catalytic additives. Systematic optimization using design of experiments (DoE) can identify critical parameters. For instance, substituting triethylorthopropionate with DMF-DMA improves amidino ester formation, boosting yields to 86% .

Q. What mechanistic insights explain the cyclization pathways in pyrido[2,3-d]pyrimidine synthesis?

  • Methodological Answer : Cyclization proceeds via nucleophilic attack of the amine/amide group on electrophilic carbons. For example, trifluoroacetic acid promotes intramolecular amide formation in aminothiouracil derivatives, followed by cyclization . Haliranium ion intermediates (e.g., iodomethyl derivatives) enable 5-exo or 6-endo cyclization modes, guided by electronic effects of substituents .

Key Considerations for Experimental Design

  • Reaction Optimization : Screen solvents (e.g., TFA vs. AcOH) and catalysts to maximize cyclization efficiency .
  • Biological Assays : Use LPS-induced PGE2 production models for anti-inflammatory evaluation .
  • Data Validation : Cross-reference spectral data with crystallographic studies (e.g., CCDC 785102 for structural confirmation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.